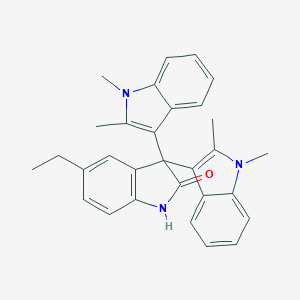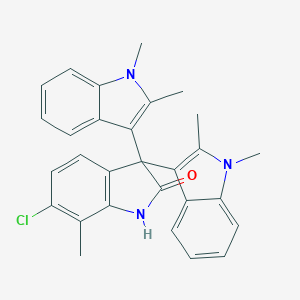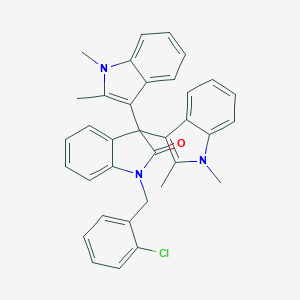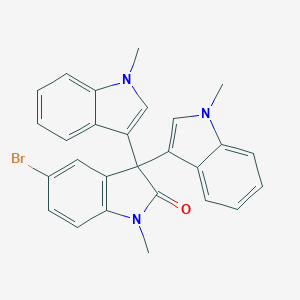![molecular formula C25H18Br2O4 B307484 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B307484.png)
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone, also known as BDBM-1, is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone is not fully understood. However, it is believed that 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation. 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone may also activate certain signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone inhibits the activity of HDACs, which are involved in the regulation of gene expression and cell growth. 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has also been shown to inhibit the activity of COX-2, which is involved in inflammation. Additionally, 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has been shown to induce apoptosis in cancer cells and to have antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone in lab experiments is its potential for inhibiting the growth of cancer cells. 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has been shown to have potential anti-inflammatory and antioxidant activities, which could have implications for the treatment of various diseases.
One of the limitations of using 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and to study its pharmacokinetics. Additionally, the mechanism of action of 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone is not fully understood, which can make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone. One direction is to further investigate its mechanism of action and to optimize its use in lab experiments. Another direction is to study its potential therapeutic applications, including its use in cancer treatment and as an anti-inflammatory and antioxidant agent. Additionally, future research could focus on developing more efficient synthesis methods for 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone and its derivatives.
Métodos De Síntesis
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone can be synthesized using various methods, including the reaction of 2,3-dibromo-5-methoxybenzaldehyde with benzyl bromide in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with phenylacetic acid in the presence of sulfuric acid to yield 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone. Other methods include the reaction of 2,3-dibromo-5-methoxybenzaldehyde with benzyl bromide and phenylacetic acid in the presence of potassium carbonate and acetic anhydride.
Aplicaciones Científicas De Investigación
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has been studied extensively for its potential biological activities, including its ability to inhibit the growth of cancer cells. In vitro studies have shown that 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has been studied for its potential anti-inflammatory and antioxidant activities.
Propiedades
Nombre del producto |
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone |
|---|---|
Fórmula molecular |
C25H18Br2O4 |
Peso molecular |
542.2 g/mol |
Nombre IUPAC |
(3E)-3-[(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C25H18Br2O4/c1-29-21-13-18(12-19-14-20(31-25(19)28)17-10-6-3-7-11-17)22(26)23(27)24(21)30-15-16-8-4-2-5-9-16/h2-14H,15H2,1H3/b19-12+ |
Clave InChI |
RVWUWXHEUZVKGS-XDHOZWIPSA-N |
SMILES isomérico |
COC1=C(C(=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)Br)Br)OCC4=CC=CC=C4 |
SMILES |
COC1=C(C(=C(C(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)Br)Br)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)Br)Br)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)


![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)